3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal
Description
The compound 3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal (referred to as the "target compound" hereafter) is a derivative of the well-characterized dye Disperse Orange 25 (C.I. Disperse Orange 25), which is widely used in textile and industrial applications . For clarity, this article will focus on the nitrile variant (propanenitrile) due to its established presence in literature, while acknowledging the aldehyde (propanal) as a hypothetical derivative.
The nitrile-based compound features:
- A diazenyl (azo) group linking two aromatic rings.
- A 4-nitrophenyl substituent contributing to electron-withdrawing effects and chromophoric properties.
- An ethylamino group attached to the central phenyl ring.
- A propanenitrile terminal group influencing solubility and reactivity.
Its molecular formula is C₁₈H₁₇N₅O₂, with applications in dyeing synthetic fibers due to its thermal stability and vivid color properties .
Properties
CAS No. |
628332-98-9 |
|---|---|
Molecular Formula |
C17H18N4O3 |
Molecular Weight |
326.35 g/mol |
IUPAC Name |
3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanal |
InChI |
InChI=1S/C17H18N4O3/c1-2-20(12-3-13-22)16-8-4-14(5-9-16)18-19-15-6-10-17(11-7-15)21(23)24/h4-11,13H,2-3,12H2,1H3 |
InChI Key |
TWJPLWIVPZPBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal typically involves a multi-step process. One common method includes the diazotization of 4-nitroaniline followed by coupling with N-ethyl-4-aminobenzaldehyde. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems helps in precise control of temperature, pH, and reactant concentrations, ensuring high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The diazenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require acidic catalysts like sulfuric acid.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of 3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal involves its interaction with molecular targets through its diazenyl and nitrophenyl groups. These interactions can lead to the formation of stable complexes with proteins and nucleic acids, affecting their function and structure. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Methyl-Substituted Analog: 3-(Ethyl{4-[(E)-(2-Methyl-4-Nitrophenyl)diazenyl]phenyl}amino)propanenitrile
Brominated Analog: 3-[Ethyl(4-[(2,4,6-Tribromophenyl)diazenyl]phenyl)amino]propanenitrile
- Substituent Difference : The 4-nitrophenyl group is replaced with a 2,4,6-tribromophenyl moiety.
- The strong electron-withdrawing nature of bromine may redshift the absorption maximum, making it suitable for darker shades in dye applications.
- Applications : Likely used in specialized dyes requiring UV resistance .
Ester Analog: Ethyl 3-Amino-3-(4-Nitrophenyl)propanoate
- Functional Group Difference : The nitrile group is replaced with an ester (-COOEt).
- Impact :
- Molecular Formula : C₁₁H₁₄N₂O₄ (significantly smaller than Disperse Orange 25) .
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Implications
- Electron-Withdrawing Groups (EWGs) : The nitro group in Disperse Orange 25 enhances color intensity by stabilizing the excited state of the azo chromophore. Bromine further amplifies this effect but adds molecular weight .
- Steric Effects : Methyl substitution improves solubility but may reduce dye uptake on hydrophobic fibers due to steric hindrance .
- Functional Group Trade-offs : Nitriles offer superior chemical stability over esters, making them preferable for high-temperature dyeing processes .
Biological Activity
3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal, a compound with significant potential in biological applications, is characterized by its unique diazenyl structure. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is identified by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1485-80-9
- Molecular Formula : C17H17N5O2
- Molecular Weight : 323.36 g/mol
This compound features an ethyl group linked to a phenyl ring that carries a nitrophenyl diazenyl moiety, which is crucial for its biological activity.
Anticancer Properties
Research indicates that diazenyl compounds exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 21.00 | ROS Generation |
| Compound B | HepG2 | 26.10 | Apoptosis Induction |
| This compound | TBD | TBD | TBD |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets that regulate cell growth and apoptosis. The diazenyl group is known to facilitate electron transfer processes, enhancing the compound's reactivity towards biological macromolecules.
Case Studies
-
Study on Breast Cancer Cells :
A study evaluated the effects of similar diazenyl compounds on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell growth. The compound induced apoptosis through activation of caspases and increased levels of p53 protein. -
In Vivo Studies :
Animal models treated with related diazenyl compounds showed reduced tumor sizes compared to control groups. These findings suggest that the compound may have potential as an adjunct therapy in cancer treatment.
Toxicity and Safety Profile
While exploring the therapeutic potential, it is crucial to assess the toxicity profile of this compound. Preliminary studies indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, further research is necessary to establish a comprehensive safety profile.
Table 2: Toxicity Data Summary
| Study Type | Model Used | Observed Effects | Reference |
|---|---|---|---|
| Acute Toxicity | Rodent Model | No significant lethality | TBD |
| Chronic Toxicity | Cell Cultures | Mild cytotoxicity at high doses | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
